molecular formula C11H13BrO4S B12090849 Ethyl 2-(3-bromobenzenesulfonyl)propanoate

Ethyl 2-(3-bromobenzenesulfonyl)propanoate

Cat. No.: B12090849
M. Wt: 321.19 g/mol
InChI Key: SBZYSDWJWPZEQM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzenesulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3-bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromobenzenesulfonyl)propanoate typically involves the esterification of 2-(3-bromobenzenesulfonyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzenesulfonyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products are 2-(3-bromobenzenesulfonyl)propanoic acid and ethanol.

    Reduction: The major product is the corresponding sulfide derivative.

Scientific Research Applications

Ethyl 2-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bromobenzenesulfonyl group may also participate in binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chlorobenzenesulfonyl)propanoate
  • Ethyl 2-(3-fluorobenzenesulfonyl)propanoate
  • Ethyl 2-(3-iodobenzenesulfonyl)propanoate

Uniqueness

Ethyl 2-(3-bromobenzenesulfonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C11H13BrO4S

Molecular Weight

321.19 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)sulfonylpropanoate

InChI

InChI=1S/C11H13BrO4S/c1-3-16-11(13)8(2)17(14,15)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3

InChI Key

SBZYSDWJWPZEQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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